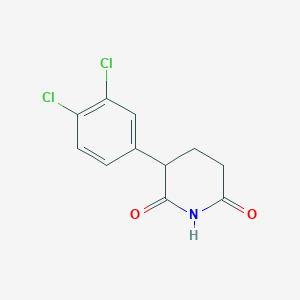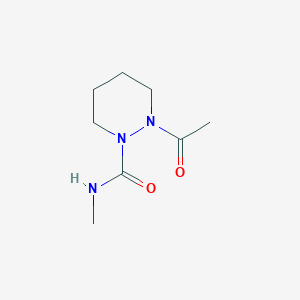
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two methyl groups, a nitro group, and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate typically involves the nitration of 1,3-dimethylimidazole followed by the formation of the perchlorate salt. One common method includes the following steps:
Nitration: 1,3-Dimethylimidazole is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of Perchlorate Salt: The nitrated product is then reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,3-dimethyl-4-amino-2,3-dihydro-1H-imidazol-1-ium perchlorate.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylimidazole: Lacks the nitro and perchlorate groups, making it less reactive.
4-Nitroimidazole: Contains the nitro group but lacks the methyl groups and perchlorate anion.
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
Uniqueness
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to the presence of both the nitro group and the perchlorate anion. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
828268-69-5 |
|---|---|
Formule moléculaire |
C5H10ClN3O6 |
Poids moléculaire |
243.60 g/mol |
Nom IUPAC |
1,3-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C5H9N3O2.ClHO4/c1-6-3-5(8(9)10)7(2)4-6;2-1(3,4)5/h3H,4H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
LFHIUJNCSAYCKZ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C(=C1)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
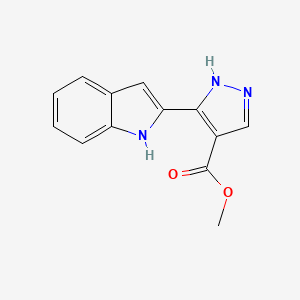

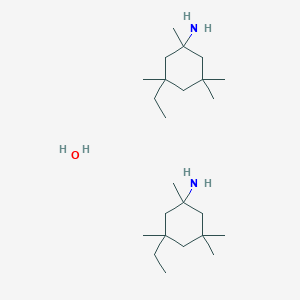
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
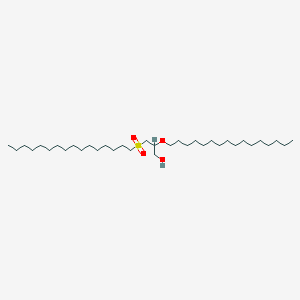
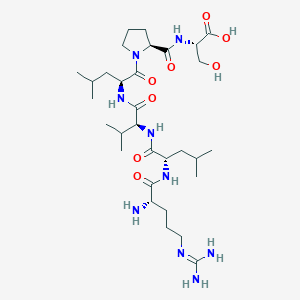
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
